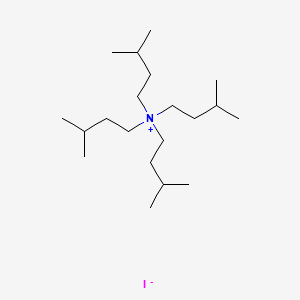
Tetraisoamylammonium iodide
Übersicht
Beschreibung
Tetraisoamylammonium iodide is a chemical compound with the formula C20H44IN . It is also known by other names such as Ammonium, tetraisopentyl-, iodide; Tetraisoamylammonium ion; Tetraisopentylammonium iodide; 1-Butanaminium, 3-methyl-N,N,N-tris (3-methylbutyl)-, iodide .
Molecular Structure Analysis
The molecular structure of Tetraisoamylammonium iodide is available as a 2D Mol file . The IUPAC Standard InChIKey for the compound is BMKCBSPIAGPRBW-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Physico-chemical and structural characteristics have been studied of ionic clathrate hydrates of cross-linked (n = 1%) tetraisoamylammonium (TiAA) polyacrylates . All hydrates are isostructural to the earlier studied clathrate hydrate of cross-linked TiAA polyacrylate . The hexagonal structure with the space group P 6 /mmm and slightly different unit cell parameters (a 12.24 Å, c 12.70 Å) is related to the idealized Hexagonal Structure I of clathrate hydrates .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
Tetraisoamylammonium iodide and similar compounds like tetrabutylammonium iodide have been employed as efficient catalysts in various chemical reactions. For example, tetrabutylammonium iodide acts as a catalyst in the cyclization of unsaturated N-chloroamines, leading to the synthesis of 3-chloropiperidines. This process potentially proceeds through N-iodoamine intermediates, acting as a source of iodonium ions (Noack & Göttlich, 2002). Additionally, it has been used as an iodide source for in situ formation of iodobenzene in the synthesis of N-aryl amides from arenediazonium salts and primary amides (Bhojane, Jadhav & Nagarkar, 2014).
Analytical Chemistry and Sensing
In analytical chemistry, tetraisoamylammonium iodide-related compounds are useful in the recognition and sensing of ions. For instance, colorimetric iodide recognition and sensing have been achieved using citrate-stabilized core/shell Cu@Au nanoparticles, where iodide induces a color change in the solution, detectable by the naked eye (Zhang et al., 2011).
Surface Chemistry and Photoelectron Spectroscopy
Tetraisoamylammonium iodide and its variants have been studied using photoelectron spectroscopy to understand surface interactions. For example, research has shown that the dehydration of iodide segregated by tetraalkylammonium at the air/solution interface can be studied using this technique (Watanabe, Takahashi & Tanida, 1998). This provides insights into the behavior of these compounds at molecular levels, crucial for various applications in surface chemistry.
Dye-Sensitized Solar Cells
In the field of renewable energy, specifically in the development of dye-sensitized solar cells (DSSCs), tetrabutylammonium iodide, a compound similar to tetraisoamylammonium iodide, has been explored. It influences the properties of polymer blend electrolytes, affecting the overall performance of DSSCs. The concentration of this salt in polymer electrolytes can significantly impact the conductivity and efficiency of solar cells (Theerthagiri et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tetrakis(3-methylbutyl)azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.HI/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;/h17-20H,9-16H2,1-8H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCBSPIAGPRBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883491 | |
| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisoamylammonium iodide | |
CAS RN |
5424-26-0 | |
| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisoamylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraisoamylammonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAISOAMYLAMMONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UYK2CSC66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















